molecular formula C26H26N2O3 B4200410 5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE

5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE

Cat. No.: B4200410
M. Wt: 414.5 g/mol
InChI Key: WNCKPNPKAKWXMH-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE: is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a tetrahydrobenzo[b]-phenanthrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dimethoxyphenyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with suitable reagents to form the dimethoxyphenyl intermediate.

    Cyclization: The intermediate undergoes cyclization reactions under specific conditions to form the tetrahydrobenzo[b]-phenanthrolinone core.

    Final Assembly: The final step involves the coupling of the dimethoxyphenyl group with the tetrahydrobenzo[b]-phenanthrolinone core under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the tetrahydrobenzo[b]-phenanthrolinone core are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, various solvents and temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.

    Drug Development:

Medicine:

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: The compound may be used in the development of diagnostic tools for detecting specific biological markers.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Manufacturing: The compound is employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler compound with a similar dimethoxyphenyl group.

    9,9-Dimethyl-9,10-dihydroanthracene: Shares a similar core structure but lacks the dimethoxyphenyl group.

    Phenanthrolinone Derivatives: Compounds with similar phenanthrolinone cores but different substituents.

Uniqueness: The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE lies in its combination of the dimethoxyphenyl group and the tetrahydrobenzo[b]-phenanthrolinone core, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

12-(3,4-dimethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-26(2)13-19-25(20(29)14-26)23(15-7-10-21(30-3)22(12-15)31-4)24-16-6-5-11-27-17(16)8-9-18(24)28-19/h5-12,23,28H,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCKPNPKAKWXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Reactant of Route 2
Reactant of Route 2
5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Reactant of Route 3
5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Reactant of Route 4
5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Reactant of Route 5
5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE
Reactant of Route 6
5-(3,4-DIMETHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE

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